Cas no 162558-79-4 (2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI))

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) structure
162558-79-4 structure
Nom du produit:2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
Numéro CAS:162558-79-4
Le MF:C41H52O14
Mégawatts:768.84475995322
CID:217089

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI)
    • 2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]meth
    • (+)-Taxchin B
    • 2-Propenoicacid, 3-phenyl-,[1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, [1S-[1a,3b,4a(E),4ab,5b,6a,8b,11a,12b,12aa]]-
    • Taxchin B
    • Piscine à noyau: 1S/C41H52O14/c1-21-31(50-22(2)42)18-30-37(53-25(5)45)36-29(20-49-34(48)17-16-28-14-12-11-13-15-28)32(51-23(3)43)19-33(52-24(4)44)41(36,10)39(55-27(7)47)38(54-26(6)46)35(21)40(30,8)9/h11-17,29-33,36-39H,18-20H2,1-10H3/b17-16+/t29-,30+,31+,32+,33+,36+,37-,38-,39+,41-/m1/s1
    • La clé Inchi: BRKLRAVZNXASOZ-MWOXOIIXSA-N
    • Sourire: C(OC[C@H]1[C@@]2([H])[C@H](OC(C)=O)[C@@]3([H])C(C)(C)C(=C(C)[C@@H](OC(C)=O)C3)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C[C@@H]1OC(C)=O)(=O)/C=C/C1=CC=CC=C1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 14
  • Comptage des atomes lourds: 55
  • Le xlogp3: 5.205

2-Propenoic acid,3-phenyl-,[(1S,3S,4R,4aR,5R,6R,8S,11R,12R,12aS)-1,3,5,8,11,12-hexakis(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-6,10-methanobenzocyclodecen-4-yl]methylester, (2E)- (9CI) Littérature connexe

Articles recommandés

Fournisseurs recommandés
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.